![molecular formula C17H19N3O4S B2723957 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005308-46-2](/img/structure/B2723957.png)
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound is synthesized through a series of chemical reactions. Initially, substituted 2-amino benzothiazoles react with N-phenyl anthranilic acid, yielding intermediate compounds. These intermediates are further treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to obtain the final derivatives . The purity of the synthesized compounds is verified through C, H, and N analysis, and their structures are confirmed using IR, 1H, 13C NMR, and mass spectral data.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues including aging and diseases like cancer.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been associated with analgesic and anti-inflammatory activities . This makes them potentially useful in the development of drugs for pain management and treatment of inflammatory conditions .
Antimicrobial and Antifungal Activity
These compounds have shown antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This could make them valuable in the creation of new antiviral drugs, particularly in the ongoing fight against viral diseases.
Diuretic Activity
Some thiazole derivatives have been found to act as diuretics . Diuretics help to remove excess water and salt from the body and are used to treat a variety of conditions including high blood pressure and certain types of heart disease.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective effects . This suggests they could be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This indicates potential use in the development of new cancer treatments.
Fungicide
The compound “methyl-1-(butylcarbamoyl)-2-benzimidazole carbamate” which is structurally similar to the compound , is known to be a broad-spectrum fungicide . This suggests potential applications in agriculture for the control of fungal diseases in crops.
Zukünftige Richtungen
: Jyothi, M., Ranganatha, V. L., Khamees, H. A., Khadri, M. J. N., & Khanum, S. A. (2023). Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach. Journal of the Iranian Chemical Society, 20(3), 861–873. Link
Eigenschaften
IUPAC Name |
N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-2-3-6-18-15(21)8-12-9-25-17(19-12)20-16(22)11-4-5-13-14(7-11)24-10-23-13/h4-5,7,9H,2-3,6,8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVSTIVSWWKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)
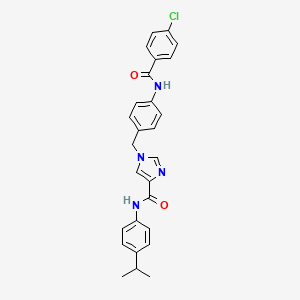
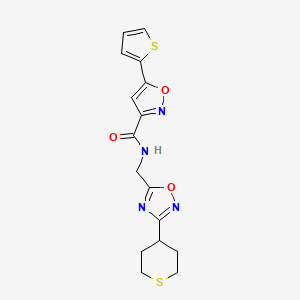
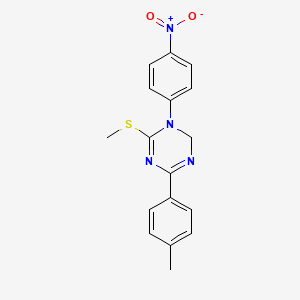
![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)
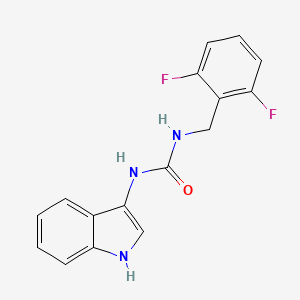
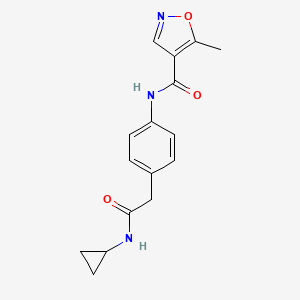
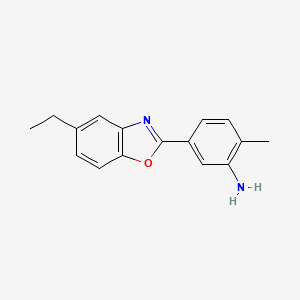
![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)
![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)
